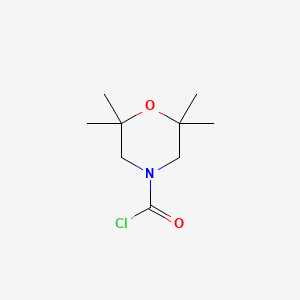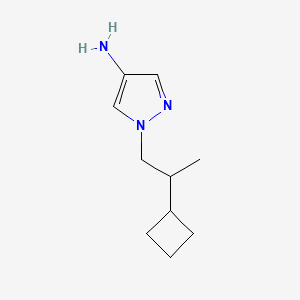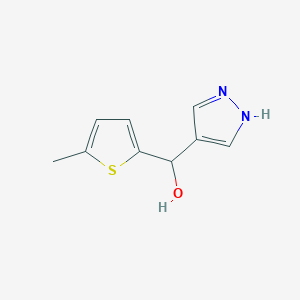
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol is a compound that features a thiophene ring substituted with a methyl group and a pyrazole ring substituted with a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with 1H-pyrazol-4-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: (5-methylthiophen-2-yl)(1H-pyrazol-4-yl)carboxylic acid.
Reduction: this compound.
Substitution: 5-bromo-2-methylthiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds with potential biological activities .
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals targeting various diseases .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives have shown promise in preclinical studies for the treatment of conditions such as cancer and infectious diseases .
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique chemical structure allows for the development of materials with specific properties, such as enhanced conductivity or fluorescence .
Mecanismo De Acción
The mechanism of action of (5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanone: Similar structure but with a ketone group instead of a hydroxymethyl group.
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)amine: Similar structure but with an amine group instead of a hydroxymethyl group.
Uniqueness
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both a thiophene and a pyrazole ring in its structure, along with a hydroxymethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H10N2OS |
|---|---|
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
(5-methylthiophen-2-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H10N2OS/c1-6-2-3-8(13-6)9(12)7-4-10-11-5-7/h2-5,9,12H,1H3,(H,10,11) |
Clave InChI |
XXPKZGWOLYJZDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C(C2=CNN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13319778.png)


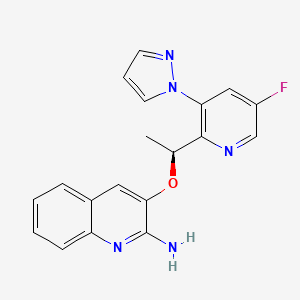


![4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13319823.png)
![2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol](/img/structure/B13319833.png)
![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13319835.png)

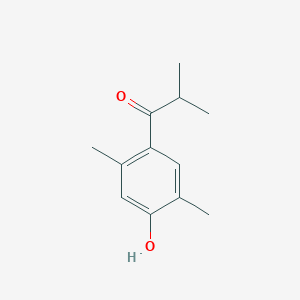
![4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13319848.png)
